N-(4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-2-(dimethylamino)ethanesulfonamide
Overview
Description
PWT-33597, also known as VDC-597, is an orally bioavailable dual inhibitor of phosphatidylinositide 3-kinase alpha and mammalian target of rapamycin kinase. This compound has potential antineoplastic activity, meaning it can inhibit the growth of tumors. Phosphoinositide-3-kinase alpha is an important mediator of tumor cell growth, survival, and proliferation, while mammalian target of rapamycin kinase plays a critical role in cellular growth and metabolism .
Preparation Methods
The synthesis of PWT-33597 begins with the known pan-Class I phosphoinositide 3-kinase inhibitor ZSTK474. The methanesulfonylpiperazine analogue, 2-(difluoromethyl)-1-[4-[4-(methylsulfonyl)-1-piperazinyl]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole, was identified as a promising lead compound with activity against both phosphoinositide 3-kinase alpha and phosphoinositide 3-kinase delta. The addition of a methoxy group at the 4-position of the benzimidazole group led to a more selective inhibitor of phosphoinositide 3-kinase alpha, although with reduced solubility. A search for more soluble analogues identified SN 32976 as a selective inhibitor of phosphoinositide 3-kinase alpha over both phosphoinositide 3-kinase delta and mammalian target of rapamycin, with good aqueous solubility. Further modifications led to the identification of PWT-33597, which maintained selectivity for phosphoinositide 3-kinase alpha and displayed activity against mammalian target of rapamycin .
Chemical Reactions Analysis
PWT-33597 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically facilitated by reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
PWT-33597 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of phosphoinositide 3-kinase alpha and mammalian target of rapamycin pathways.
Biology: It is used to investigate the role of phosphoinositide 3-kinase alpha and mammalian target of rapamycin in cellular growth, survival, and proliferation.
Medicine: It has potential therapeutic applications in the treatment of cancer, particularly in tumors that overexpress phosphoinositide 3-kinase alpha and mammalian target of rapamycin.
Industry: It is used in the development of new antineoplastic agents and in preclinical studies to evaluate the efficacy and safety of dual inhibitors
Mechanism of Action
PWT-33597 exerts its effects by inhibiting both phosphoinositide 3-kinase alpha and mammalian target of rapamycin. This dual inhibition leads to the suppression of signaling pathways involved in tumor cell growth, survival, and proliferation. The inhibition of phosphoinositide 3-kinase alpha prevents the activation of downstream signaling proteins, while the inhibition of mammalian target of rapamycin disrupts cellular growth and metabolism. This combined effect results in tumor cell apoptosis and growth inhibition .
Comparison with Similar Compounds
PWT-33597 is unique in its balanced dual inhibition of phosphoinositide 3-kinase alpha and mammalian target of rapamycin. Similar compounds include:
BEZ235: Another dual inhibitor of phosphoinositide 3-kinase and mammalian target of rapamycin, but with different selectivity and pharmacokinetic properties.
PF-04691502: A dual inhibitor with distinct molecular targets and pathways.
GSK2126453: Another dual inhibitor with unique efficacy and safety profiles.
PWT-33597 stands out due to its specific selectivity for phosphoinositide 3-kinase alpha and mammalian target of rapamycin, as well as its favorable pharmacokinetic properties and potential for clinical development .
Properties
IUPAC Name |
N-[4-[4-[2-(difluoromethyl)-4-methoxybenzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]phenyl]-2-(dimethylamino)ethanesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30F2N8O4S/c1-34(2)13-16-41(37,38)33-18-9-7-17(8-10-18)23-30-25(35-11-14-40-15-12-35)32-26(31-23)36-19-5-4-6-20(39-3)21(19)29-24(36)22(27)28/h4-10,22,33H,11-16H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCJHDUWWAKBIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCS(=O)(=O)NC1=CC=C(C=C1)C2=NC(=NC(=N2)N3CCOCC3)N4C5=C(C(=CC=C5)OC)N=C4C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30F2N8O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677349 | |
Record name | N-(4-{4-[2-(Difluoromethyl)-4-methoxy-1H-benzimidazol-1-yl]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}phenyl)-2-(dimethylamino)ethane-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246203-32-6 | |
Record name | VDC-597 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246203326 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4-{4-[2-(Difluoromethyl)-4-methoxy-1H-benzimidazol-1-yl]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}phenyl)-2-(dimethylamino)ethane-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VDC-597 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H36UAA53E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.